molecular formula C16H19N3O3S B5958834 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone

Cat. No.: B5958834
M. Wt: 333.4 g/mol
InChI Key: OMPYUWWFCDRUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone is a heterocyclic compound that features both oxadiazole and pyrrolidine moieties. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole or pyrrolidine rings .

Scientific Research Applications

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone is unique due to the combination of the oxadiazole and pyrrolidine moieties, which imparts a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable subject of study in various fields .

Properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-2-13-17-18-15(22-13)23-10-14(20)19-9-8-16(21,11-19)12-6-4-3-5-7-12/h3-7,21H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPYUWWFCDRUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)N2CCC(C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.